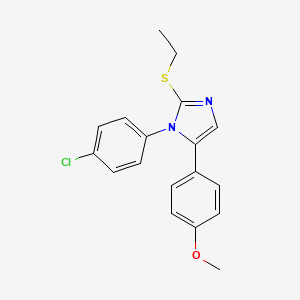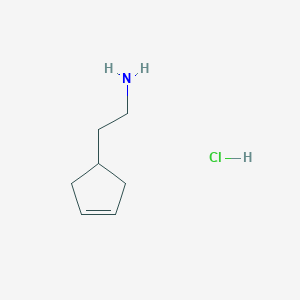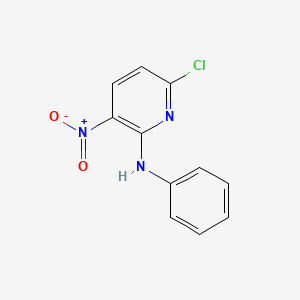
6-chloro-3-nitro-N-phenylpyridin-2-amine
概要
説明
6-chloro-3-nitro-N-phenylpyridin-2-amine is a chemical compound with the CAS Number: 26867-13-0. Its molecular weight is 249.66 and its molecular formula is C11H8ClN3O2 .
Molecular Structure Analysis
The molecular structure of 6-chloro-3-nitro-N-phenylpyridin-2-amine consists of a pyridine ring substituted with a chlorine atom and a nitro group, and an amine group attached to a phenyl ring .科学的研究の応用
Synthesis of Pyridobenzimidazoles
6-Chloro-3-nitro-N-phenylpyridin-2-amine is used as an intermediate in the synthesis of novel pyridobenzimidazoles. The process involves the condensation of substituted N-phenyl-o-phenylenediamines with indole/benzo(b)thiophene-3-aldehydes. These pyridobenzimidazoles have been synthesized in very good to excellent yields, signifying the compound's utility in creating structurally complex and potentially bioactive molecules (Kamila et al., 2011).
Formation of Aminals via Pummerer Rearrangement
The compound has been involved in reactions leading to the unexpected formation of aminals via Pummerer rearrangement. This reaction pathway highlights the chemical's reactivity and its potential role in creating diverse molecular structures (Rakhit et al., 1979).
Kinetics of Nucleophilic Substitutions
6-Chloro-3-nitro-N-phenylpyridin-2-amine has been studied for its reaction kinetics, especially in the context of nucleophilic substitutions. Understanding these kinetics is crucial for designing reactions involving this compound, ensuring efficiency and predictability in synthesis procedures (Hamed, 1997).
Safety And Hazards
特性
IUPAC Name |
6-chloro-3-nitro-N-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2/c12-10-7-6-9(15(16)17)11(14-10)13-8-4-2-1-3-5-8/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEVAHUAWWCGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-nitro-N-phenylpyridin-2-amine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

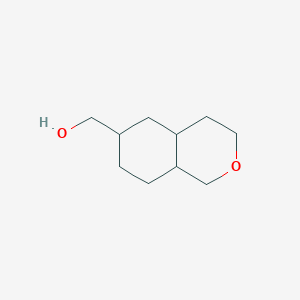
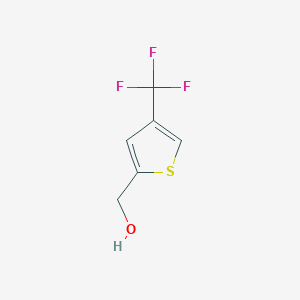
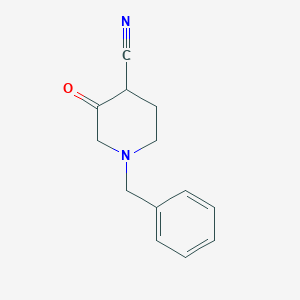
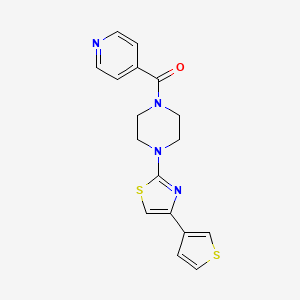
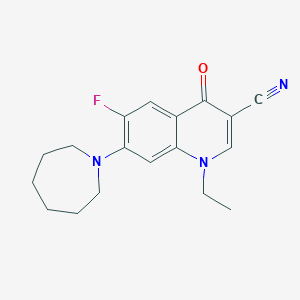
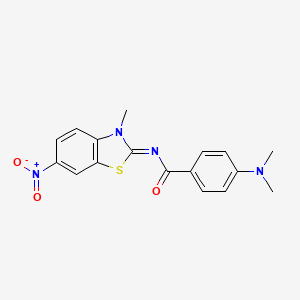
![N-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2359048.png)
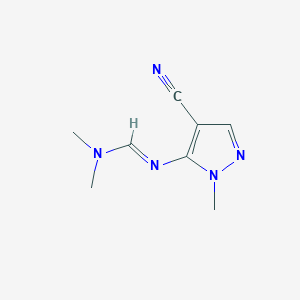
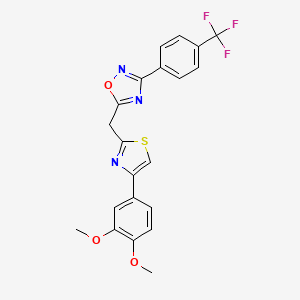

![4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2359053.png)
![2-Chloro-N-[(2,3-dimethylimidazol-4-yl)methyl]propanamide](/img/structure/B2359054.png)
